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Compound of Interest

Compound Name: Mal-PEG4-Glu(OH)-NH-m-PEG24

Cat. No.: B11825772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mal-PEG4-Glu(OH)-NH-m-PEG24 is a heterobifunctional polyethylene glycol (PEG) linker

designed for the synthesis of advanced bioconjugates, primarily Proteolysis-Targeting

Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This linker features a maleimide

group for covalent attachment to thiol-containing molecules such as antibodies or proteins, and

a terminal carboxylic acid on a glutamic acid residue for conjugation to amine-containing

payloads, ligands, or other molecules. The extended PEG chains (PEG4 and m-PEG24)

enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate.

This document provides an overview of suppliers, pricing information, and detailed protocols for

the application of Mal-PEG4-Glu(OH)-NH-m-PEG24 in the development of PROTACs and

ADCs.

Supplier and Pricing Information
Mal-PEG4-Glu(OH)-NH-m-PEG24 is a specialized chemical reagent available from several

suppliers. Pricing is typically provided upon request and can vary based on quantity and purity.
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Supplier
Product
Name

CAS
Number

Molecular
Weight

Purity Notes

TargetMol

Chemicals

Mal-PEG4-

Glu(OH)-NH-

m-PEG24

2204309-09-

9
1615.84 >98%

A leading

supplier of

molecules for

research.[1]

BroadPharm

Mal-PEG4-

Glu(OH)-NH-

m-PEG24

2204309-09-

9
1615.9 >90%

Offers a

range of PEG

linkers for

bioconjugatio

n.

Vector

Laboratories

MAL-

dPEG®₄-

Glu(OH)-NH-

m-dPEG®₂₄

2204309-09-

9
- High Purity

Part of their

Sidewinder™

series of

reagents for

ADCs.[2]

CymitQuimic

a

Mal-PEG4-

Glu(OH)-NH-

m-PEG24

2204309-09-

9
1615.84 98%

Distributor for

TargetMol

products.[3]

ChemicalBoo

k

Mal-PEG4-

Glu(OH)-NH-

m-PEG24

2204309-09-

9
- 98.00%

Lists various

suppliers,

including

TargetMol.

Note: Pricing is subject to change and should be confirmed with the respective suppliers.

Application: Synthesis of an Antibody-Drug
Conjugate (ADC)
ADCs utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to

target cells. Mal-PEG4-Glu(OH)-NH-m-PEG24 can be used to link an antibody to a drug. The

following is a general protocol.
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Experimental Workflow for ADC Synthesis

Step 1: Antibody Thiolation

Step 2: Linker-Payload Conjugation

Step 3: Final Conjugation & PurificationAntibody TCEP Reduction Thiolated Antibody

Thiol-Maleimide
Coupling
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(e.g., SEC) Purified ADC
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Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Detailed Protocol for ADC Synthesis
Step 1: Antibody Thiolation (Reduction of Disulfides)

Prepare Antibody Solution: Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)

to a concentration of 2-10 mg/mL.

Reduction: Add a 10-20 fold molar excess of a reducing agent such as TCEP (Tris(2-

carboxyethyl)phosphine) to the antibody solution.

Incubation: Incubate the reaction mixture for 1-2 hours at 37°C.

Purification: Remove excess reducing agent using a desalting column equilibrated with a

conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

Step 2: Activation of Linker and Conjugation to Payload

Dissolve Linker: Dissolve Mal-PEG4-Glu(OH)-NH-m-PEG24 in an anhydrous organic

solvent such as DMF or DMSO.
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Activation: Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the linker solution. Stir at room

temperature for 1-4 hours to form the NHS ester.

Payload Conjugation: In a separate vial, dissolve the amine-containing payload (1

equivalent) in DMF or DMSO. Add the activated linker solution to the payload solution. Add

2-3 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine

(DIPEA).

Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress

by LC-MS or TLC.

Purification: Purify the linker-payload conjugate by chromatography (e.g., HPLC).

Step 3: Conjugation of Linker-Payload to Thiolated Antibody

Reaction Setup: Add the purified linker-payload conjugate to the thiolated antibody solution

at a molar ratio of 5-10 fold excess of the linker-payload.

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at

4°C with gentle stirring.

Quenching: Quench any unreacted maleimide groups by adding a thiol-containing reagent

like N-acetylcysteine.

Purification: Purify the final ADC using size-exclusion chromatography (SEC) or other

suitable methods to remove unconjugated linker-payload and antibody.

Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and

aggregation.

Application: Synthesis of a PROTAC
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by

recruiting it to an E3 ubiquitin ligase. Mal-PEG4-Glu(OH)-NH-m-PEG24 can serve as the linker

connecting the target protein binder and the E3 ligase ligand.
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Mechanism of Action for a PROTAC.

Detailed Protocol for PROTAC Synthesis
This protocol assumes the target protein binder has a free thiol group and the E3 ligase ligand

has a primary amine.

Step 1: Conjugation of Linker to E3 Ligase Ligand

Dissolve Linker: Dissolve Mal-PEG4-Glu(OH)-NH-m-PEG24 in an anhydrous organic

solvent (e.g., DMF).

Activation: Activate the carboxylic acid of the linker with EDC and NHS as described in the

ADC protocol (Section 3.2, Step 2).

Conjugation: Add the amine-containing E3 ligase ligand (e.g., a derivative of thalidomide or

pomalidomide) and a non-nucleophilic base to the activated linker solution.

Reaction and Purification: Allow the reaction to proceed for 2-16 hours at room temperature

and purify the maleimide-linker-E3 ligand conjugate by chromatography.

Step 2: Conjugation to Target Protein Binder

Dissolve Components: Dissolve the purified maleimide-linker-E3 ligand conjugate and the

thiol-containing target protein binder in a suitable solvent (e.g., DMF or a buffered aqueous

solution, pH 6.5-7.5).

Reaction: Mix the two components and stir at room temperature for 2-4 hours.

Monitoring: Monitor the reaction progress by LC-MS.

Purification: Purify the final PROTAC molecule by preparative HPLC.

Characterization: Confirm the structure and purity of the final PROTAC by NMR and high-

resolution mass spectrometry.

Characterization of Bioconjugates
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Thorough characterization is crucial to ensure the quality and efficacy of the synthesized ADC

or PROTAC.

Characterization Method Purpose
Typical Results for
PEGylated Conjugates

Size-Exclusion

Chromatography (SEC)

Assess purity and detect

aggregation.

A single, sharp peak indicating

a homogenous product.

PEGylation can reduce

aggregation.[4]

Hydrophobic Interaction

Chromatography (HIC)

Determine the drug-to-

antibody ratio (DAR) and

assess hydrophobicity.

A distribution of peaks

corresponding to different DAR

species. Longer PEG chains

decrease hydrophobicity.[5]

Mass Spectrometry (MS)

Confirm the molecular weight

of the conjugate and determine

the DAR.

Observed mass should

correspond to the theoretical

mass of the antibody plus the

mass of the linker-drug

multiplied by the DAR.

In vitro Cytotoxicity Assay
Determine the potency of an

ADC.

Dose-dependent cell killing of

target-expressing cells. PEG

linkers generally do not

negatively impact potency.[4]

Western Blot / In-cell Target

Degradation Assay

Confirm the degradation of the

target protein by a PROTAC.

A dose-dependent decrease in

the target protein band.

Flexible PEG linkers can

enhance degradation

efficiency.[6]

Pharmacokinetic (PK) Studies

Evaluate the in vivo stability

and clearance of the

conjugate.

PEGylation generally leads to

a longer circulation half-life

and reduced clearance.[4]

Conclusion
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Mal-PEG4-Glu(OH)-NH-m-PEG24 is a versatile and valuable tool for the development of next-

generation biotherapeutics like ADCs and PROTACs. Its bifunctional nature allows for the

controlled and efficient conjugation of diverse molecular entities, while the incorporated PEG

chains offer significant advantages in terms of solubility and in vivo performance. The protocols

provided herein serve as a comprehensive guide for researchers to effectively utilize this linker

in their drug discovery and development efforts. It is important to note that these are general

protocols and may require optimization for specific antibodies, payloads, and ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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